![molecular formula C22H24BrClN4O4 B14081771 N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)
N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lodazecar is a benzodiazepine derivative with a unique structure that does not bind to the brain benzodiazepine receptor. It shares some structural similarities with the cholesterol molecule. Lodazecar has been studied for its effects on cholesterol metabolism, particularly in reducing cholesterol absorption and increasing fecal neutral sterol excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lodazecar involves multiple steps, starting with the preparation of the benzodiazepine core. The key intermediate, 6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl, is synthesized through a series of reactions involving bromination, chlorination, and cyclization. The final step involves the reaction of this intermediate with 1,1-bis(hydroxymethyl)ethyl isocyanate to form Lodazecar .
Industrial Production Methods
Industrial production of Lodazecar typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Lodazecar undergoes various chemical reactions, including:
Oxidation: Lodazecar can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Lodazecar to its reduced forms.
Substitution: Lodazecar can undergo substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
Lodazecar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on cholesterol metabolism and potential therapeutic applications in reducing cholesterol levels.
Medicine: Explored for its potential use in treating hypercholesterolemia and related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
Lodazecar exerts its effects by inhibiting cholesterol absorption in the intestines. It increases fecal neutral sterol excretion and reduces serum plant sterol levels, most likely due to diminished sterol absorption. The molecular targets and pathways involved include key enzymes controlling hepatic cholesterol metabolism and low-density lipoprotein metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Neomycin: An antibiotic that also inhibits cholesterol absorption.
Ketoconazole: An antifungal agent with similar effects on cholesterol metabolism.
Other Benzodiazepine Derivatives: Compounds with structural similarities but different pharmacological properties.
Uniqueness
Lodazecar is unique in its ability to significantly alter cholesterol metabolism without binding to the brain benzodiazepine receptor. This makes it a promising candidate for therapeutic applications targeting cholesterol-related conditions .
Propiedades
Fórmula molecular |
C22H24BrClN4O4 |
|---|---|
Peso molecular |
523.8 g/mol |
Nombre IUPAC |
1-[6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C22H24BrClN4O4/c1-12-20(31)28(3)16-9-8-15(26-21(32)27-22(2,10-29)11-30)18(23)17(16)19(25-12)13-6-4-5-7-14(13)24/h4-9,12,29-30H,10-11H2,1-3H3,(H2,26,27,32) |
Clave InChI |
DEYVHVVHCGGWLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
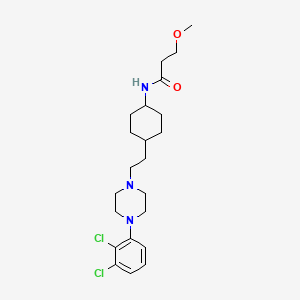
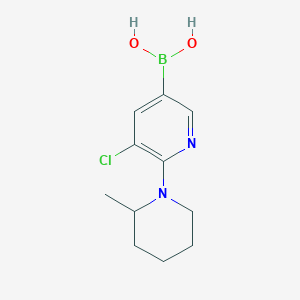
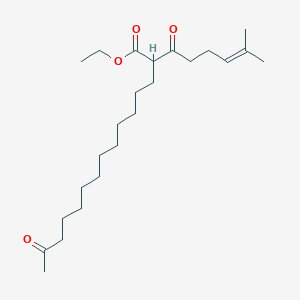

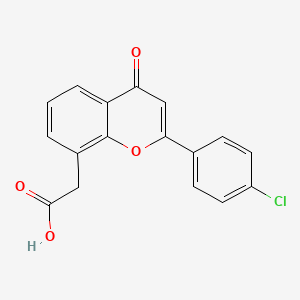
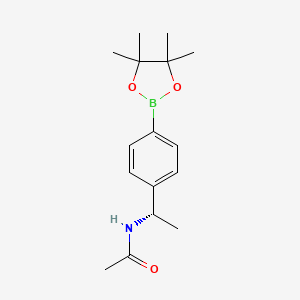
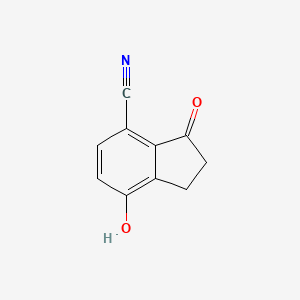

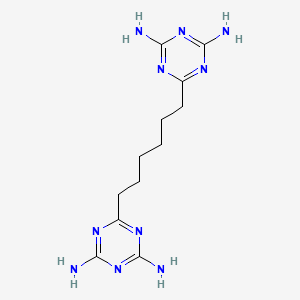
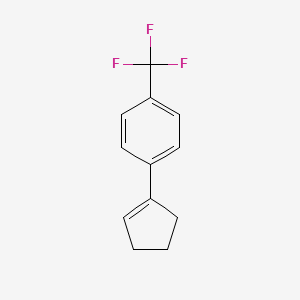
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
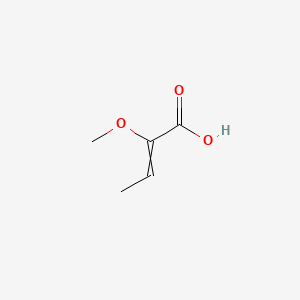
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
